![molecular formula C23H32N2O2 B14948492 Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with formamide derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material . The reaction conditions often include the use of acid media and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives, including N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to disrupt biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting biological processes . This mechanism is particularly relevant in its antiviral and anticancer activities, where it interferes with the replication of viruses and the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
- N-(adamantan-1-yl)amides
- Adamantane-derived Schiff bases
Uniqueness
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and the presence of both formamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C23H32N2O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
N-(adamantane-1-carbonyliminomethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H32N2O2/c26-20(22-7-14-1-15(8-22)3-16(2-14)9-22)24-13-25-21(27)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2,(H,24,25,26,27) |
InChI 键 |
WKRSIWTYKDBTID-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC=NC(=O)C45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)
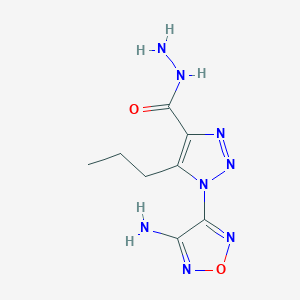
![3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14948464.png)
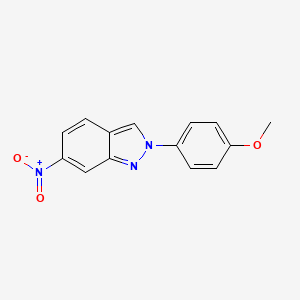
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)
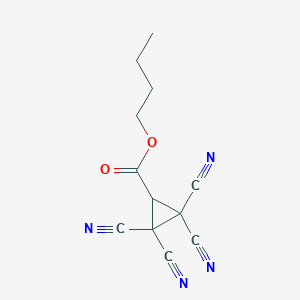
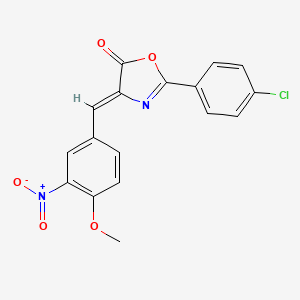
![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
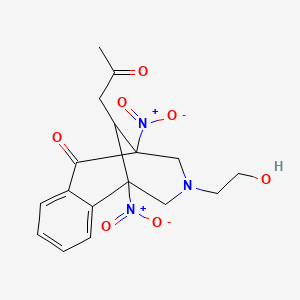
![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
